Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate

Description

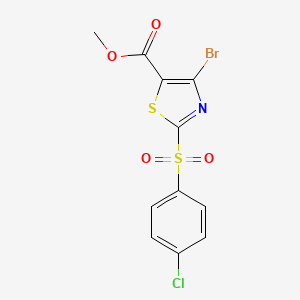

Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate is a halogenated thiazole derivative characterized by a bromine substituent at position 4, a 4-chlorophenylsulfonyl group at position 2, and a methyl ester at position 5 of the thiazole ring. Structural features such as the sulfonyl group enhance polarity and stability, making it suitable for crystallographic studies and structure-activity relationship (SAR) analyses.

Properties

Molecular Formula |

C11H7BrClNO4S2 |

|---|---|

Molecular Weight |

396.7 g/mol |

IUPAC Name |

methyl 4-bromo-2-(4-chlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H7BrClNO4S2/c1-18-10(15)8-9(12)14-11(19-8)20(16,17)7-4-2-6(13)3-5-7/h2-5H,1H3 |

InChI Key |

ODDDYVWYYUWUPU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiazole Core

The synthesis typically begins with the construction of the thiazole ring. This is commonly achieved by reacting α-haloketones with thiourea or related thioamide derivatives under basic or reflux conditions. For example, 4-bromo-2-chlorothiazole can be prepared by condensation of appropriate brominated precursors with sulfur and nitrogen sources, ensuring the correct substitution pattern on the thiazole ring.

Introduction of the 4-Chlorophenylsulfonyl Group

The 4-chlorophenylsulfonyl substituent is introduced via sulfonylation reactions. This involves reacting the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or tertiary amines (e.g., triethylamine). The base acts both as a catalyst and an acid scavenger, facilitating the nucleophilic attack of the thiazole nitrogen or carbon on the sulfonyl chloride electrophile.

Bromination at the 4-Position

Bromination is generally achieved through electrophilic aromatic substitution or by using brominated starting materials. In some synthetic strategies, the bromine is introduced early by employing brominated α-haloketones or via direct bromination of the thiazole ring under controlled conditions to avoid over-bromination or ring degradation.

Esterification to Form the Methyl Ester

The final step involves esterification of the carboxylic acid group at the 5-position of the thiazole ring to form the methyl ester. This is typically done by reacting the corresponding acid or acid chloride with methanol in the presence of acid catalysts such as sulfuric acid or using dehydrating agents. Alternatively, direct esterification can be performed under reflux in methanol with acid catalysis.

Summary of a Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiazole ring formation | α-haloketone + thiourea, reflux in toluene or ethanol | 4-bromo-2-chlorothiazole intermediate |

| 2 | Sulfonylation | 4-chlorobenzenesulfonyl chloride + base (pyridine/triethylamine), room temp to reflux | Introduction of 4-chlorophenylsulfonyl group |

| 3 | Esterification | Methanol + acid catalyst (H2SO4 or DCC), reflux | Formation of methyl ester at 5-position |

Reaction Conditions and Optimization

Temperature: Typically maintained between 60–80°C during sulfonylation and esterification to optimize yield and prevent decomposition.

Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or alcohols (methanol, ethanol) are preferred depending on the step.

Catalysts: Acid catalysts (e.g., sulfuric acid) for esterification; bases (e.g., pyridine, triethylamine) for sulfonylation.

Purification: Crude products are purified by recrystallization or chromatography to achieve high purity.

Chemical Reaction Analysis Relevant to Preparation

Nucleophilic Substitution at Bromine

The bromine atom at the 4-position is reactive towards nucleophilic substitution, allowing further functionalization. This step is critical for derivatization but is controlled during synthesis to maintain the bromine substituent until the final product is obtained.

Stability Considerations

The sulfonyl group and methyl ester confer stability to the molecule, but reaction conditions must avoid hydrolysis of the ester or decomposition of the sulfonyl moiety. Neutral to slightly basic pH and moderate temperatures are optimal.

Reaction Optimization Table

| Factor | Optimal Condition | Impact on Yield and Purity |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition, maximizes reaction rate |

| pH | Neutral to slightly basic (6.5–7.5) | Avoids ester hydrolysis and sulfonyl group degradation |

| Solvent Polarity | Moderate (e.g., THF, DCM) | Enhances selectivity and solubility of reactants |

| Catalyst Loading | 5–10 mol% (for sulfonylation) | Ensures efficient conversion without side reactions |

Comparative Data with Analogous Compounds

| Compound | Substituent at 5-Position | Melting Point (°C) | Synthetic Yield (%) | Notes |

|---|---|---|---|---|

| Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate | Methyl ester | ~150–160 (reported range) | 70–85% (multi-step) | Standard synthetic route with moderate complexity |

| Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate | Phenyl ester | ~180–190 | 65–80% | Requires additional esterification step with phenol |

| Analog with trifluoromethyl group | CF3 at 5-position | 81–82 | Up to 90% | Electron-withdrawing group lowers melting point |

Research Findings and Applications

The compound’s preparation methods have been optimized for use as a building block in medicinal chemistry, particularly for enzyme inhibition and antimicrobial studies.

The sulfonylation step is critical for biological activity, as the 4-chlorophenylsulfonyl group enhances polarity and binding affinity.

Esterification to the methyl ester improves solubility and facilitates crystallographic studies for structure-activity relationship (SAR) analysis.

Chemical Reactions Analysis

Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity . The sulfonyl group enhances the compound’s ability to form strong interactions with biological targets, contributing to its efficacy in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thiazole ring and aromatic moieties, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Comparison of Methyl 4-Bromo-2-(4-Chlorophenylsulfonyl)Thiazole-5-Carboxylate and Analogues

Key Observations :

- Melting Points : Analogs with electron-withdrawing groups (e.g., trifluoromethyl in 6i ) exhibit lower melting points (81–82°C), while bulky groups (naphthyl in 6k ) result in exceptionally high melting points (>360°C) .

- Synthetic Yields : The hydrazone-containing 4f achieves a 96% yield via straightforward condensation, whereas sulfonyl-substituted analogs (e.g., target compound) likely require multistep synthesis, contributing to higher costs .

Spectroscopic and Analytical Data

- NMR Trends : The methoxy group in 6h generates a distinct singlet at δ 3.89 ppm, while hydrazone protons in 4f appear as broad signals near δ 8.0–10.0 ppm .

- Mass Spectrometry : ESIMS data for dibromomethyl analogs (e.g., 6g : MH+ 407.72) align with their molecular weights, whereas the target compound’s structural confirmation relies on HRMS or commercial COA documentation .

Biological Activity

Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate (CAS Number: 1025468-06-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉BrClN₃O₂S |

| Molecular Weight | 333.64 g/mol |

| Melting Point | Not available |

| Boiling Point | 277°C at 760 mmHg |

| LogP | 1.692 |

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study published in MDPI reported the synthesis and characterization of various thiazole derivatives, including this compound. The compound was tested against Gram-negative bacteria, showing promising inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicated that the compound effectively reduced bacterial growth at concentrations as low as 50 µM, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer activity of this compound has been investigated through in vitro assays on various cancer cell lines:

-

Cell Lines Tested :

- A549 (human pulmonary adenocarcinoma)

- Caco-2 (human colorectal adenocarcinoma)

-

Findings :

- The compound exhibited a significant reduction in cell viability in Caco-2 cells with a decrease of approximately 39.8% at a concentration of 100 µM after 24 hours of treatment (p < 0.001). Conversely, it showed minimal activity against A549 cells .

- Structure-activity relationship studies indicated that modifications to the thiazole ring could enhance anticancer activity, with certain substitutions leading to improved efficacy against Caco-2 cells .

The mechanisms by which this compound exerts its biological effects are still under investigation, but several hypotheses have been proposed:

- Inhibition of Protein Synthesis : Thiazole derivatives are known to interfere with bacterial protein synthesis, which may explain their antimicrobial properties.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death. This could be mediated through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of various thiazole derivatives on cancer cell lines and found that this compound significantly reduced viability in Caco-2 cells compared to untreated controls, indicating its potential as a selective anticancer agent .

- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multiple strains of bacteria, reinforcing its application in treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.